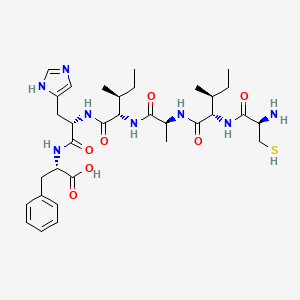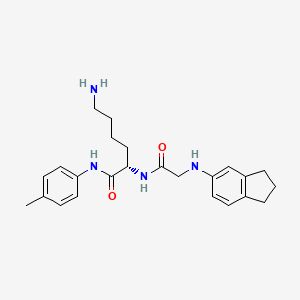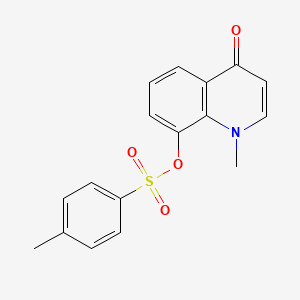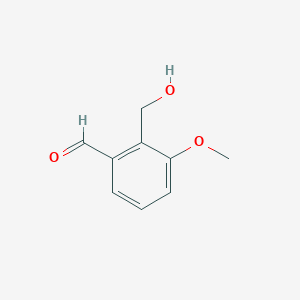![molecular formula C17H15FN4O B14185144 3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile CAS No. 921230-78-6](/img/structure/B14185144.png)
3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile is a complex organic compound that features a fluoropyridine moiety, a piperazine ring, and a benzonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. The fluoropyridine can be synthesized through the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . The resulting fluoropyridine is then reacted with piperazine to form the piperazine-fluoropyridine intermediate.
The final step involves the coupling of the piperazine-fluoropyridine intermediate with benzonitrile under specific reaction conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyridine moiety can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzonitrile group.
Coupling Reactions: The compound can be used in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
科学的研究の応用
3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The piperazine ring can modulate the compound’s pharmacokinetic properties, while the benzonitrile group can participate in π-π stacking interactions with aromatic residues in the target protein .
類似化合物との比較
Similar Compounds
2-Fluoropyridine Derivatives: These compounds share the fluoropyridine moiety but differ in the substituents attached to the pyridine ring.
Piperazine-Benzonitrile Compounds: These compounds have a similar core structure but may vary in the substituents on the piperazine and benzonitrile groups.
Uniqueness
3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile is unique due to the specific combination of the fluoropyridine, piperazine, and benzonitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
921230-78-6 |
|---|---|
分子式 |
C17H15FN4O |
分子量 |
310.33 g/mol |
IUPAC名 |
3-[4-(2-fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C17H15FN4O/c18-16-15(5-2-6-20-16)17(23)22-9-7-21(8-10-22)14-4-1-3-13(11-14)12-19/h1-6,11H,7-10H2 |
InChIキー |
HKNNTFFLDCJRMT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC(=C2)C#N)C(=O)C3=C(N=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)


![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
